molecular formula C30H33FN8O2S B1673260 Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine CAS No. 127637-03-0

Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine

Cat. No.: B1673260
CAS No.: 127637-03-0
M. Wt: 1562.7 g/mol
InChI Key: JQZXHRXVJFXBKA-HXZHMABRSA-N
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Description

The Echelon Autotaxin (ATX) Inhibitor Assay Service utilizes one of Echelon’s Autotaxin Inhibitor Screening kits depending on the scale of the project (catalog#’s K-4200 or K-4200HTS). These kits use the fluorogenic ATX substrate, FS-3. FS-3 is an LPC analogue that is conjugated with both a fluorophore (fluorescein) and a quencher. In its native state the quencher interferes with fluorescein’s fluorescence. Once ATX cleaves FS-3, fluorescein becomes liberated from the quencher, resulting in increased fluorescence.
Histatin 8 is a hemagglutination inhibiting peptide.

Mechanism of Action

Histatin 8, also known as Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine, is a peptide that belongs to a group of related neutral and basic histidine-rich peptides present in human salivary secretions . It possesses fungicidal and bactericidal activities .

Target of Action

Histatins, including Histatin 8, primarily target the fungal cell membrane . They bind to a receptor on the fungal cell membrane and enter the cytoplasm .

Mode of Action

Once inside the cytoplasm, Histatins target the mitochondrion . They induce the non-lytic loss of ATP from actively respiring cells, which can induce cell death . In addition, they have been shown to disrupt the cell cycle and lead to the generation of reactive oxygen species .

Biochemical Pathways

Histatins affect several biochemical pathways. Their cationic character is crucial for their membrane-disrupting activity, which forms the basis of their antimicrobial activity . They also have immunomodulatory activity and stimulate cell migration .

Result of Action

The primary result of Histatin 8’s action is the induction of cell death in fungal cells . This is achieved through the disruption of the cell cycle and the generation of reactive oxygen species . It also has antimicrobial activity due to its ability to disrupt cell membranes .

Action Environment

The action of Histatin 8 is influenced by the environment in which it is present. For instance, its antimicrobial activity is enhanced in the oral cavity, where it is naturally found . The presence of negatively charged molecules and surfaces in this environment allows Histatin 8 to bind and exert its effects .

Properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H99N25O17/c71-20-6-4-11-46(73)59(101)90-50(23-39-9-2-1-3-10-39)63(105)92-51(25-41-29-76-35-82-41)65(107)89-49(18-19-58(99)100)62(104)88-48(12-5-7-21-72)61(103)91-53(27-43-31-78-37-84-43)66(108)93-54(28-44-32-79-38-85-44)67(109)95-56(34-96)68(110)94-52(26-42-30-77-36-83-42)64(106)87-47(13-8-22-80-70(74)75)60(102)81-33-57(98)86-55(69(111)112)24-40-14-16-45(97)17-15-40/h1-3,9-10,14-17,29-32,35-38,41-44,46-56,96-97H,4-8,11-13,18-28,33-34,71-73H2,(H,81,102)(H,86,98)(H,87,106)(H,88,104)(H,89,107)(H,90,101)(H,91,103)(H,92,105)(H,93,108)(H,94,110)(H,95,109)(H,99,100)(H,111,112)(H4,74,75,80)/t41?,42?,43?,44?,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVLPSBDYOVCST-ZUDWGGBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2C=NC=N2)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3C=NC=N3)C(=O)NC(CC4C=NC=N4)C(=O)NC(CO)C(=O)NC(CC5C=NC=N5)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC4C=NC=N4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5C=NC=N5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H99N25O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127637-03-0
Record name Histatin 8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127637030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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